Kaempferol 3-sophoroside-7-glucoside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
Kaempferol 3-sophoroside-7-glucoside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kaempferol (B1673270) 3-sophoroside-7-glucoside is a complex flavonoid glycoside that has garnered interest within the scientific community for its potential therapeutic properties, stemming from the well-documented anti-inflammatory and anti-cancer activities of its aglycone, kaempferol. This technical guide provides an in-depth overview of the natural sources, distribution, and analytical methodologies for Kaempferol 3-sophoroside-7-glucoside. It is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development. This document summarizes the current state of knowledge, presents quantitative data in a structured format, details experimental protocols for its isolation and quantification, and visualizes key biological pathways potentially modulated by this compound.
Natural Sources and Distribution
Kaempferol 3-sophoroside-7-glucoside is a naturally occurring flavonoid found in a variety of plant species. Its distribution is not ubiquitous, but it has been identified as a significant component in several medicinal and ornamental plants.
Primary Natural Sources:
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Equisetum hyemale L. (Rough Horsetail): The stems of this plant are a known source of Kaempferol 3-sophoroside-7-glucoside.
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Crocus sativus L. (Saffron): This compound is found in the floral bio-residues, particularly the tepals (petals and sepals), of the saffron flower.[1][2]
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Hosta ventricosa (Salisb.) Stearn (Plantain Lily): The leaves of this common ornamental plant have been shown to contain Kaempferol 3-sophoroside-7-glucoside.[3]
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Lycium chinense Mill. (Chinese Wolfberry): Roasted leaves of this plant contain Kaempferol 3-sophoroside-7-glucoside, which is noted for its anti-obesity activity.[4][5][6]
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Papaver nudicaule L. (Iceland Poppy): This species is another reported source of the compound.[1]
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Brassica napus L. (Rapeseed/Canola): While not a primary source, this compound has been identified in rapeseed protein isolates.[7]
Quantitative Data
Quantitative data for Kaempferol 3-sophoroside-7-glucoside is not extensively available in the literature. However, data for the closely related compound, Kaempferol 3-O-sophoroside, can provide an estimate of the potential yield from certain sources. The following table summarizes the available quantitative information.
| Plant Source | Plant Part | Compound | Concentration | Reference |
| Crocus sativus L. | Floral Bio-residues (Tepals) | Kaempferol 3-O-β-sophoroside | 2.3 mg/g dry weight | [2] |
| Crocus sativus L. | Petal Extract (dried) | Kaempferol-sophoroside isomer | 20.82 ± 0.152 mg/g |
Note: Further quantitative studies using standardized methodologies are required to determine the precise concentration of Kaempferol 3-sophoroside-7-glucoside in its various natural sources.
Experimental Protocols
Extraction and Isolation
The following is a generalized protocol for the extraction and isolation of Kaempferol 3-sophoroside-7-glucoside from plant material, based on methods for similar flavonoid glycosides.
3.1.1. Plant Material Preparation:
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Air-dry the plant material (e.g., leaves, stems, or flowers) at room temperature or in an oven at a low temperature (40-50 °C) to a constant weight.
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Grind the dried plant material into a fine powder using a mechanical grinder.
3.1.2. Extraction:
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Macerate the powdered plant material with a suitable solvent, such as 80% methanol (B129727) or ethanol, at room temperature for 24-48 hours with occasional shaking. The solvent-to-sample ratio should be approximately 10:1 (v/w).
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Filter the extract through cheesecloth or filter paper.
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Repeat the extraction process two to three times with fresh solvent to ensure exhaustive extraction.
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Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain a crude extract.
3.1.3. Fractionation and Purification:
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Suspend the crude extract in distilled water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
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Subject the flavonoid-rich fraction to column chromatography on silica (B1680970) gel or a polymeric adsorbent resin (e.g., Diaion HP-20).
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Elute the column with a gradient of increasing polarity, for example, a mixture of chloroform and methanol or water and methanol.
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Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:formic acid:acetic acid:water) and visualize the spots under UV light (254 nm and 365 nm) and/or by spraying with a suitable reagent (e.g., natural product-polyethylene glycol reagent).
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Combine fractions containing the target compound and further purify them using preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient system.
3.1.4. Structure Elucidation:
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The structure of the isolated compound should be confirmed using spectroscopic methods, including:
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UV-Vis Spectroscopy: To determine the absorption maxima characteristic of the flavonoid backbone.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the complete structure, including the positions of the glycosidic linkages.
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Quantification by HPLC-UV
The following is a general protocol for the quantification of Kaempferol 3-sophoroside-7-glucoside in plant extracts.
3.2.1. Instrumentation and Chromatographic Conditions:
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HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
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Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile (B52724) or methanol). A typical gradient could be: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-35 min, 50-10% B; 35-40 min, 10% B.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: Approximately 350 nm.
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Injection Volume: 10-20 µL.
3.2.2. Standard and Sample Preparation:
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Standard Stock Solution: Prepare a stock solution of a purified Kaempferol 3-sophoroside-7-glucoside standard (or a related standard like Kaempferol 3-O-sophoroside if the target compound is not commercially available) in methanol at a concentration of 1 mg/mL.
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Calibration Curve: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the expected range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
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Sample Preparation: Prepare the plant extract as described in the extraction protocol. Before injection, filter the extract through a 0.45 µm syringe filter.
3.2.3. Data Analysis:
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Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
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Inject the sample solutions and identify the peak corresponding to Kaempferol 3-sophoroside-7-glucoside based on the retention time of the standard.
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Quantify the amount of the compound in the sample using the regression equation from the calibration curve.
Signaling Pathways
While direct studies on the signaling pathways modulated by Kaempferol 3-sophoroside-7-glucoside are limited, the biological activities of its aglycone, kaempferol, are well-documented. It is hypothesized that the glycoside may be hydrolyzed to kaempferol in vivo to exert its effects. The following diagrams illustrate key signaling pathways associated with the anti-inflammatory and anti-cancer properties of kaempferol.
Caption: Putative anti-inflammatory mechanism of Kaempferol via inhibition of the NF-κB signaling pathway.
Caption: Potential anti-cancer mechanism of Kaempferol through the inhibition of the PI3K/Akt signaling pathway.
Conclusion
Kaempferol 3-sophoroside-7-glucoside is a promising natural product with a distribution in several interesting plant species. While its full biological potential is still under investigation, the known activities of its aglycone, kaempferol, suggest that it could be a valuable lead compound for drug development. This guide provides a foundational resource for researchers, summarizing the current knowledge on its natural occurrence and providing standardized protocols for its extraction, isolation, and quantification. The elucidation of its specific biological mechanisms and the expansion of quantitative data across a broader range of plant sources are key areas for future research.
References
- 1. Kaempferol 3-sophoroside-7-glucoside | C33H40O21 | CID 12960460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ContaminantDB: Kaempferol 3-O-sinapoyl-sophoroside 7-O-glucoside [contaminantdb.ca]
- 3. Kaempferol glycosides from Hosta ventricosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Kaempferol 3-sophoroside-7-glucoside | MCE [medchemexpress.cn]
- 7. PhytoBank: Showing kaempferol 3-O-sophoroside-7-O-beta-D-glucopyranoside (PHY0024656) [phytobank.ca]
